molecular formula C12H9N5O2 B10948440 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10948440
M. Wt: 255.23 g/mol
InChI Key: KAMQAKUORSLKON-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . These methods are known for their high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions is preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research indicates that 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine exhibits notable cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown its effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM respectively. These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Pharmacological evaluations have shown that derivatives of triazolo[1,5-c]pyrimidine exhibit significant prostaglandin inhibition, which is crucial for reducing inflammation .

Antimicrobial Properties

Some derivatives of this class have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents. This expands the scope of applications in treating infections .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions starting from aminopyrazole carbonitrile. The resulting derivatives can be modified to enhance their biological activity and selectivity .

Case Study 1: Anticancer Research

In a study focused on the anticancer properties of triazolo[1,5-c]pyrimidine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly influenced the cytotoxic activity, highlighting the importance of structural variations in drug design .

Case Study 2: Anti-inflammatory Screening

Another study assessed the anti-inflammatory effects of various triazolo derivatives using carrageenan-induced edema models. The findings demonstrated that certain compounds exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a safer profile for these new compounds .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of specific enzymes and pathways. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB inflammatory pathway, providing anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2/cyclin A2 and modulate inflammatory pathways makes it a promising candidate for therapeutic applications .

Biological Activity

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This compound is characterized by its unique molecular structure, which includes a methyl group and a nitrophenyl moiety that contribute to its biological properties.

  • Molecular Formula : C12H9N5O2
  • Molecular Weight : 255.23 g/mol
  • CAS Number : 832144-06-6
  • IUPAC Name : 7-methyl-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine

The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the normal progression of the cell cycle, which is crucial for cancer cell proliferation.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound Activity : In a study evaluating a series of triazolopyrimidine derivatives, one compound (H12) exhibited IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells, indicating potent anticancer activity compared to standard chemotherapy agents like 5-fluorouracil .

Table of Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47CDK2 inhibition; apoptosis induction
H12HCT-1169.58Cell cycle arrest; ERK signaling pathway
H12MCF-713.1Apoptosis; colony formation inhibition

Additional Biological Activities

Beyond anticancer effects, compounds within this class have shown antibacterial and antiviral properties. The presence of the nitrophenyl group enhances these activities by potentially interacting with various biological targets.

Study on Antiproliferative Activity

A comprehensive study focused on the synthesis and biological evaluation of several triazolopyrimidine derivatives highlighted the effectiveness of these compounds against human cancer cell lines. The study concluded that modifications to the triazolopyrimidine scaffold could significantly enhance their antiproliferative properties .

Mechanistic Insights

Further investigations into the mechanism revealed that compounds like this compound could induce apoptosis through the modulation of key signaling pathways such as ERK and AKT pathways. This suggests a multifaceted approach to targeting cancer cells by not only inhibiting cell cycle progression but also promoting programmed cell death .

Properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

7-methyl-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C12H9N5O2/c1-8-6-11-14-12(15-16(11)7-13-8)9-2-4-10(5-3-9)17(18)19/h2-7H,1H3

InChI Key

KAMQAKUORSLKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=N1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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